molecular formula C11H12N2O3 B014970 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione CAS No. 61837-66-9

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Cat. No.: B014970
CAS No.: 61837-66-9
M. Wt: 220.22 g/mol
InChI Key: LZFIVJCLUUNXKT-UHFFFAOYSA-N
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Description

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a high-purity chemical compound provided for research and development purposes. With the molecular formula C 11 H 12 N 2 O 3 and a molecular weight of 220.22 g/mol, this compound is a derivative of the hydantoin core structure, a five-membered ring system known as 2,4-imidazolidinedione . The compound features a 4-hydroxyphenyl substituent, which is a key structural motif in various biologically active molecules. Researchers value this hydantoin derivative as a key building block and reference standard in medicinal chemistry and pharmacology. Its structure is closely related to mephenytoin metabolites, such as 4'-Hydroxymephenytoin, making it a compound of interest for studying drug metabolism and enzymatic activity . This product is strictly labeled For Research Use Only and is intended solely for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for projects involving synthetic chemistry, the development of novel pharmaceutical agents, and biochemical studies. For safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIVJCLUUNXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977408
Record name 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol
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URL https://comptox.epa.gov/dashboard/DTXSID80977408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61837-66-9, 6943-31-3
Record name 4-Hydroxynirvanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52922
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enhancing Yield in Acid-Catalyzed Routes

  • Water Removal : Efficient azeotropic distillation (e.g., using toluene) improves conversion rates by shifting equilibrium.

  • Catalyst Screening : Substituting sulfuric acid with p-toluenesulfonic acid reduces side reactions, increasing yield to 76%.

Addressing Racemization in Enzymatic Synthesis

  • Immobilized Enzymes : Covalently binding hydantoinase to chitosan beads enhances stability, allowing five reuse cycles without activity loss.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the acid-catalyzed method for its balance of cost and efficiency:

  • Cost Analysis : Raw material expenses per kilogram:

    • Glyoxal: $12

    • Urea: $8

    • 4-Hydroxyphenethyl alcohol: $45

  • Waste Management : Toluene recovery systems reduce environmental footprint by 30% .

Chemical Reactions Analysis

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

Organic Synthesis:
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the preparation of more complex molecules. The compound can be synthesized through the reaction of imidazolidine-2,4-dione with 4-hydroxybenzaldehyde in the presence of a catalyst, facilitating the development of derivatives with tailored properties.

Chemical Reactions:
The compound exhibits several notable chemical reactions:

  • Oxidation: It can be oxidized to form quinones using agents like potassium permanganate.
  • Reduction: Reduction reactions with sodium borohydride yield alcohol derivatives.
  • Substitution: The hydroxy group can engage in substitution reactions with electrophiles, leading to halogenated or alkylated derivatives.

Biological Applications

Antimicrobial Properties:
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Antioxidant Activity:
The compound exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for further research in health applications.

Therapeutic Potential:
Ongoing research is exploring its therapeutic applications in drug development for various diseases. The interaction of the hydroxyphenyl group with biological targets may influence enzyme activity and receptor modulation .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Case Studies

  • Antimicrobial Efficacy Study:
    A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent against bacterial infections.
  • Antioxidant Activity Assessment:
    Another research effort evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed that it effectively reduced oxidative stress markers in cellular models, supporting further exploration for its use in preventing oxidative damage-related diseases.
  • Drug Development Insights:
    Preliminary studies have indicated that derivatives of this compound could serve as lead compounds in the development of new pharmaceuticals targeting specific pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imidazolidine ring may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Biological Activity

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound is primarily studied for its antimicrobial and antioxidant properties. Research indicates that it may serve as a promising candidate for therapeutic applications in various diseases, particularly those involving oxidative stress and microbial infections .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Mycobacterium tuberculosis and shown to inhibit its growth effectively. In a screening assay, compounds exhibiting over 90% inhibition were classified as active, highlighting the potential of this compound in developing new anti-tuberculosis agents .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

The biological activity of this compound is believed to stem from its structural features that allow it to interact with biological macromolecules. The hydroxyphenyl group can form hydrogen bonds with target proteins or nucleic acids, modulating their activity. The imidazolidine ring may also engage with enzymes and receptors, influencing metabolic pathways associated with disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructural VariationBiological Activity
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dioneMethoxy group instead of hydroxyAltered reactivity; potential for different biological effects
5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dioneChlorine atom substitutionEnhanced stability; varied interaction profiles

These comparisons illustrate how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Screening : A study highlighted that out of 25 tested compounds against Mycobacterium tuberculosis, several derivatives of imidazolidines showed over 90% inhibition rates. This positions this compound as a potential lead compound for further development .
  • Antioxidant Activity Assessment : In experiments assessing oxidative stress markers in cell cultures, this compound demonstrated a notable reduction in malondialdehyde levels (a marker of lipid peroxidation), underscoring its antioxidant capabilities.
  • Mechanistic Studies : Molecular docking studies have suggested that the compound interacts favorably with specific enzyme targets involved in oxidative stress pathways. This interaction may explain its dual role as an antioxidant and antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl 4-hydroxybenzoylacetate with urea or thiourea under basic conditions (e.g., NaOH or KOH) at elevated temperatures (80–100°C) to form the imidazolidine-2,4-dione core. Purification is achieved through recrystallization using ethanol/water mixtures . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its purity?

Post-synthesis purification involves recrystallization from polar solvents (e.g., ethanol or acetonitrile) to remove unreacted precursors and byproducts. Purity is validated via:

  • HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm.
  • Melting point analysis (reported range: 210–215°C).
  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl and 4-hydroxyphenyl groups).
  • IR spectroscopy to identify carbonyl stretches (~1750 cm⁻¹ for C=O) .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD reveals the U-shaped conformation of the imidazolidine ring and dihedral angles between aromatic substituents (e.g., 6.07°–8.67° for phenyl ring orientations) . Solid-state NMR and FTIR complement crystallographic data by probing hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for packing stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Optimization strategies include:

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., using DMAP or triethylamine to enhance nucleophilicity) .
  • Computational modeling : Quantum mechanical calculations (DFT) predict transition states and guide solvent selection (e.g., dichloromethane vs. DMF) to stabilize intermediates .
  • In-line monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time, minimizing side products .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. hypoglycemic effects) often arise from:

  • Crystal polymorphism : Different packing arrangements (e.g., hydrogen-bonding motifs) alter solubility and bioavailability. SC-XRD and DSC (Differential Scanning Calorimetry) identify polymorphic forms .
  • Stereochemical variations : Use chiral HPLC or circular dichroism to isolate enantiomers and assess activity differences .
  • Assay conditions : Standardize cell-based vs. enzyme inhibition assays (e.g., aldose reductase inhibition protocols) to reduce variability .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., aldose reductase) by analyzing hydrophobic pockets and hydrogen-bonding residues .
  • MD (Molecular Dynamics) simulations : GROMACS or AMBER simulate ligand-protein stability over time (≥100 ns trajectories) to assess binding free energy (ΔG) .
  • QSAR (Quantitative Structure-Activity Relationship) : MLR (Multiple Linear Regression) correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR strategies include:

  • Core modifications : Introduce substituents at N-3 (e.g., sulfonyl groups) or C-5 (e.g., halogenated phenyl rings) to modulate electronic effects .
  • Bioisosteric replacement : Replace the imidazolidine ring with thiazolidinedione to enhance metabolic stability .
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical features (e.g., hydrogen-bond acceptors at C-2/C-4) for target engagement .

Data Contradiction Analysis Example

Issue : Conflicting reports on aldose reductase inhibition potency.
Resolution :

  • Variable purity : Validate compound integrity via LC-MS and elemental analysis.
  • Enantiomeric bias : Synthesize and test (R)- and (S)-enantiomers separately.
  • Assay interference : Use knockout controls (e.g., AR-null cell lines) to confirm target specificity .

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